4-Amino-2-hydroxy-2,4-dimethylpentanoic acid
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Overview
Description
4-Amino-2-hydroxy-2,4-dimethylpentanoic acid is an organic compound with the molecular formula C7H15NO3 It is a derivative of pentanoic acid and contains both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-hydroxy-2,4-dimethylpentanoic acid typically involves multi-step organic reactions. One common method is the alkylation of a suitable precursor, followed by functional group transformations to introduce the amino and hydroxyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-hydroxy-2,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: Both amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-Amino-2-hydroxy-2,4-dimethylpentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-2-hydroxy-2,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable the compound to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-hydroxy-2,4-dimethylpentanoic acid
- 2-Hydroxy-2,4-dimethylpentanoic acid
- 4-Amino-4-methylpentanoic acid
Uniqueness
4-Amino-2-hydroxy-2,4-dimethylpentanoic acid is unique due to the presence of both amino and hydroxyl groups on the same carbon atom. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C7H15NO3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
4-amino-2-hydroxy-2,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-6(2,8)4-7(3,11)5(9)10/h11H,4,8H2,1-3H3,(H,9,10) |
InChI Key |
YNISNHJBRGSLBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C)(C(=O)O)O)N |
Origin of Product |
United States |
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